3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic compound that features a furan ring substituted with a bromine atom, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents into the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bromine, nitrating agents, and acylating agents can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, nitrated, or acylated products.
Scientific Research Applications
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed mechanistic studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
1526593-69-0 |
---|---|
Molecular Formula |
C12H7BrN2O2 |
Molecular Weight |
291.1 |
Purity |
90 |
Origin of Product |
United States |
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